molecular formula C17H22N2O4 B2426086 6-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one CAS No. 900280-56-0

6-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one

Cat. No.: B2426086
CAS No.: 900280-56-0
M. Wt: 318.373
InChI Key: TXVDCUNEUJXKNW-UHFFFAOYSA-N
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Description

6-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one is an organic chemical compound with the molecular formula C17H22N2O4 and a molecular weight of 318.373 g/mol. This compound belongs to the class of chromen-2-ones, which are widely used in various scientific research fields due to their diverse biological activities.

Scientific Research Applications

6-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one has a wide range of scientific research applications, including:

    Pharmacology and Drug Development: It is used as a precursor in the synthesis of anticoagulants, anti-inflammatory agents, immunosuppressants, and antioxidants.

    Neuropharmacology: Derivatives of this compound have been studied for their affinity for serotonin receptors, showing potential as therapeutic agents for neurological disorders.

    Chemical Research: The compound’s versatile chemical structure makes it suitable for various chemical modifications and analytical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one can be synthesized via the reaction of 7-methyl-4-chromanone and 4-(2-hydroxyethyl)piperazine in the presence of a strong acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to characterize and verify the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted chromen-2-ones, alcohols, amines, and ketones, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    6-Acetyl-7-hydroxy-4-methylcoumarin: Contains a piperazine group and exhibits similar biological activities.

    7-Hydroxy-4-methylchromen-2-one: Shares the chromen-2-one core structure and is used in similar research applications.

Uniqueness

6-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one is unique due to its specific combination of functional groups, including the hydroxyl, piperazine, and chromen-2-one moieties. This unique structure allows for diverse chemical modifications and a wide range of biological activities, making it a valuable compound in scientific research.

Properties

IUPAC Name

6-hydroxy-4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-7-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-12-8-16-14(10-15(12)21)13(9-17(22)23-16)11-19-4-2-18(3-5-19)6-7-20/h8-10,20-21H,2-7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVDCUNEUJXKNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1O)C(=CC(=O)O2)CN3CCN(CC3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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